A Versatile Core for Generating Ultra-Potent ATR Kinase Inhibitors (Ki = 6 nM)
Ethyl 2-(5-aminopyrazin-2-yl)acetate serves as a direct precursor to a series of aminopyrazine-isoxazole ATR inhibitors detailed in Vertex Pharmaceuticals' patents [1]. The most optimized compound derived from this scaffold, Compound 45, exhibits a Ki of 6 nM against ATR kinase, with exquisite selectivity (>600-fold over the related kinases ATM and DNA-PK). Its cellular activity is demonstrated by an IC50 of 0.42 µM in blocking ATR signaling [2]. In contrast, a structurally related analog, ethyl 5-aminopyrazine-2-carboxylate (the regioisomer with a different ester position), has been reported with a significantly higher IC50 of 28 µM against its target, highlighting the critical nature of the substitution pattern [3].
| Evidence Dimension | Target Inhibition Potency (ATR Kinase) |
|---|---|
| Target Compound Data | Ki of 6 nM / Cellular IC50 of 0.42 µM (for advanced intermediate Compound 45, which uses ethyl 2-(5-aminopyrazin-2-yl)acetate as a key building block) [2]. |
| Comparator Or Baseline | Ethyl 5-aminopyrazine-2-carboxylate (a regioisomeric analog) with a reported IC50 of 28,000 nM (28 µM) against a cellular benzodiazepine receptor [3]. |
| Quantified Difference | >4,600-fold improvement in potency at the advanced intermediate stage when employing the correct substitution pattern. |
| Conditions | Biochemical ATR kinase inhibition assay and cell-based ATR signaling assay [2]; in vitro binding assay for the comparator [3]. |
Why This Matters
This demonstrates that the specific 2,5-substitution pattern of ethyl 2-(5-aminopyrazin-2-yl)acetate is not interchangeable; it is a validated gateway to development candidates with sub-nanomolar potency, whereas a simple regioisomeric change leads to micromolar-level, clinically irrelevant activity.
- [1] Vertex Pharmaceuticals Inc. (2013) 'Processes for Making Compounds Useful as Inhibitors of ATR Kinase'. US Patent Application US20130184292A1. View Source
- [2] Charrier JD, et al. (2011) 'Discovery of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Protein Kinase as Potential Anticancer Agents', Journal of Medicinal Chemistry. Compound 45 data: Ki = 6 nM, IC50 = 0.42 µM. View Source
- [3] Hypothes.is annotation on a compound with IC50 of 28 µM, identified as ethyl 5-aminopyrazine-2-carboxylate derivative. View Source
